hnRNP K Binding Affinity vs. Quinoline Derivatives
hnRNPK-IN-1 (compound 25) demonstrates a verified, micromolar binding affinity for hnRNP K, with Kd values of 4.6 μM (Surface Plasmon Resonance, SPR) and 2.6 μM (Microscale Thermophoresis, MST). [1] This affinity is crucial, as the original research screened a series of synthesized quinoline derivatives and identified compound 25 as the sole compound with sufficient binding to disrupt the hnRNP K/c-Myc promoter interaction. [1] Other derivatives in the series exhibited no significant binding, highlighting the critical structural requirements met by hnRNPK-IN-1. [1]
| Evidence Dimension | Binding Affinity to hnRNP K (Kd) |
|---|---|
| Target Compound Data | Kd = 4.6 μM (SPR); Kd = 2.6 μM (MST) |
| Comparator Or Baseline | Other quinoline derivatives synthesized in the study |
| Quantified Difference | Compound 25 was the only derivative with measurable and functionally relevant binding affinity. |
| Conditions | In vitro binding assays using purified hnRNP K protein. |
Why This Matters
This establishes hnRNPK-IN-1 as the only chemically validated and commercially available tool compound for directly engaging hnRNP K, a prerequisite for any study aiming to probe this specific mechanism.
- [1] Shu, B., Zeng, P., Kang, S., Li, P. H., Hu, D., Kuang, G., ... & Li, D. (2019). Syntheses and evaluation of new Quinoline derivatives for inhibition of hnRNP K in regulating oncogene c-myc transcription. Bioorganic Chemistry, 85, 1-17. View Source
